molecular formula C11H8F2N4O4 B10948112 1-(difluoromethyl)-N-(2-hydroxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide

1-(difluoromethyl)-N-(2-hydroxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10948112
M. Wt: 298.20 g/mol
InChI Key: ILOSPWPZVXTKDG-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-(2-hydroxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-(2-hydroxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Attachment of the Hydroxy-Nitrophenyl Group: This step involves the coupling of the pyrazole intermediate with a hydroxy-nitrophenyl derivative, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-(2-hydroxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

1-(difluoromethyl)-N-(2-hydroxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-(2-hydroxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-(2-hydroxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the difluoromethyl and hydroxy-nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C11H8F2N4O4

Molecular Weight

298.20 g/mol

IUPAC Name

1-(difluoromethyl)-N-(2-hydroxy-4-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H8F2N4O4/c12-11(13)16-4-3-8(15-16)10(19)14-7-2-1-6(17(20)21)5-9(7)18/h1-5,11,18H,(H,14,19)

InChI Key

ILOSPWPZVXTKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C2=NN(C=C2)C(F)F

Origin of Product

United States

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